molecular formula C16H18ClN3O3S B11418661 5-chloro-N-(2,4-dimethylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418661
M. Wt: 367.9 g/mol
InChI Key: RXGBUGQDGAQMJT-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.

    Sulfonylation: Attachment of the propane-1-sulfonyl group using sulfonyl chlorides under basic conditions.

    Amidation: Coupling of the 2,4-dimethylphenylamine with the pyrimidine derivative to form the final carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyl moiety.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of pyrimidine compounds are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

Medicinal applications might include the development of new drugs targeting specific pathways or receptors, leveraging the unique structural features of the compound.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dimethylpyrimidine: A simpler pyrimidine derivative.

    N-(2,4-Dimethylphenyl)pyrimidine-4-carboxamide: Lacks the sulfonyl group.

    2-(Propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chlorinated and dimethylphenyl groups.

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-4-7-24(22,23)16-18-9-12(17)14(20-16)15(21)19-13-6-5-10(2)8-11(13)3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21)

InChI Key

RXGBUGQDGAQMJT-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

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